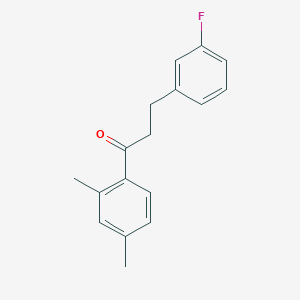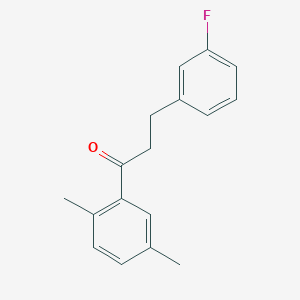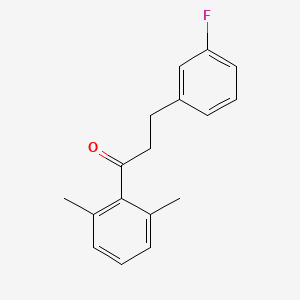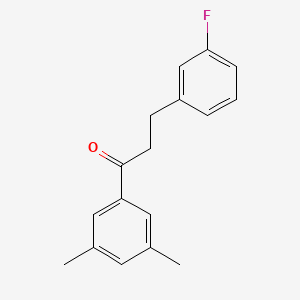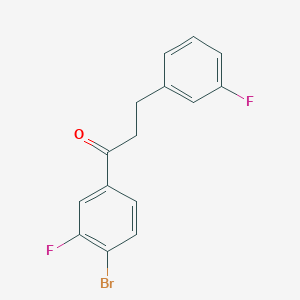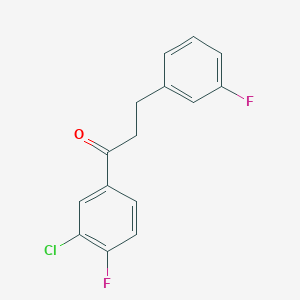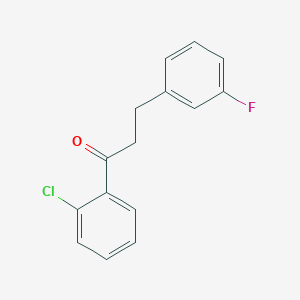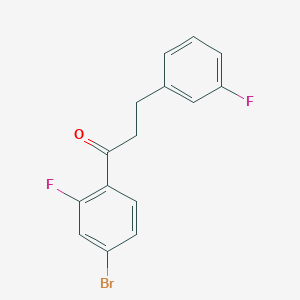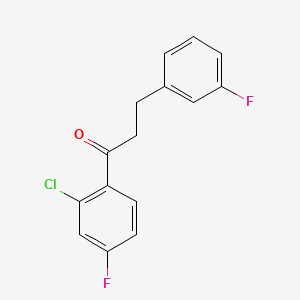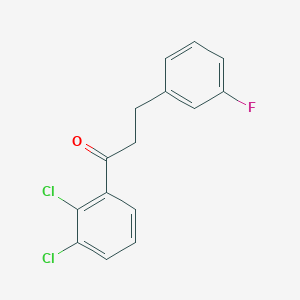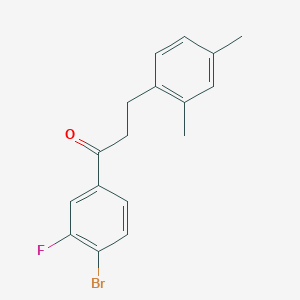
4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone (BMF) is an organic compound with a wide range of applications in the scientific and medical research fields. BMF is a halogenated aromatic ketone that has been used in a variety of applications due to its unique properties. BMF is a versatile compound that has been used in the synthesis of pharmaceuticals, in the preparation of biologically active compounds, and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Fluorination and Bromination Processes
Research on compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone has focused on their fluorination and bromination processes. For instance, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst, results in various fluorinated derivatives, highlighting the compound's utility in producing fluorinated organic molecules (Koudstaal & Olieman, 2010). Similarly, the reaction of 2,4-dimethylphenol with bromine leads to various brominated derivatives, indicating the compound's potential in bromination reactions (Brittain, Mare, Newman, & Chin, 1982).
Structural and Chemical Properties
Studies on bromine-substituted phenyl compounds, similar to the one , have investigated their structural and chemical properties. For example, research on bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed insights into rotational barriers and the buttressing effect, which are crucial for understanding the molecular dynamics of similar compounds (Aoki, Nakamura, & Ōki, 1982).
Pharmaceutical Intermediates
The compound's derivatives have been studied for their potential as intermediates in pharmaceutical synthesis. For instance, α-bromopropiophenone, a related compound, is key in the synthesis of various organic molecules with potential pharmaceutical applications (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).
Biological Activity
Research on bromophenols, which share structural similarities with this compound, has explored their biological activity. For instance, certain bromophenols have been shown to inhibit carbonic anhydrase, indicating potential medicinal uses (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Nonlinear Optics
The structural characteristics of fluorine-substituted compounds make them candidates for applications in nonlinear optics. This is exemplified by studies on 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, indicating potential in the development of optoelectronic materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).
Radiopharmaceutical Research
The fluorination of arylketones, including those structurally related to this compound, has been critical in radiopharmaceutical research. This demonstrates the compound's potential in the synthesis of radiolabeled compounds for medical imaging (Banks & Hwang, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKFPUXOWSFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644690 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898794-20-2 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

